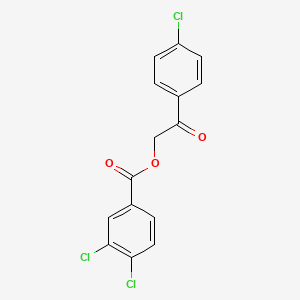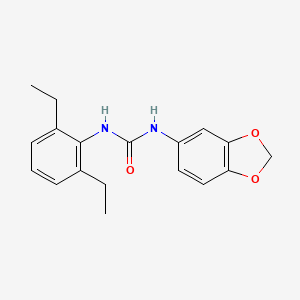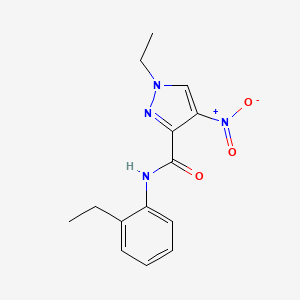
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate, commonly known as CDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a herbicide and insecticide. This compound belongs to the family of benzoate herbicides and is known for its high efficacy against a wide range of weeds and insects.
Wissenschaftliche Forschungsanwendungen
CDB has been extensively studied for its potential applications in the field of agriculture. It has been found to be highly effective against a wide range of weeds and insects, making it a promising candidate for use as a herbicide and insecticide. CDB has been shown to have a broad spectrum of activity against various weed species, including grasses and broad-leaved weeds. Additionally, CDB has shown promising results in controlling insect pests such as aphids, whiteflies, and thrips.
Wirkmechanismus
The mechanism of action of CDB involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. CDB binds to the active site of the PPO enzyme, preventing it from functioning properly. This leads to the accumulation of toxic intermediates, resulting in the death of the plant. In insects, CDB acts as a neurotoxin, disrupting the normal functioning of the nervous system and leading to paralysis and death.
Biochemical and Physiological Effects:
CDB has been shown to have minimal toxicity to mammals and birds, making it a safer alternative to other herbicides and insecticides. However, it can have adverse effects on aquatic organisms and non-target plants. CDB has also been shown to have a low persistence in the environment, making it an environmentally friendly option for pest control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CDB is its high efficacy against a wide range of pests, making it a promising candidate for use in agriculture. Additionally, CDB has minimal toxicity to mammals and birds, making it a safer option for pest control. However, CDB can have adverse effects on aquatic organisms and non-target plants, limiting its use in certain environments. Another limitation of CDB is its high cost of production, which may hinder its widespread use in agriculture.
Zukünftige Richtungen
There are several future directions for the research and development of CDB. One potential area of research is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another area of research is the development of new formulations of CDB that can improve its efficacy and reduce its environmental impact. Additionally, further studies are needed to evaluate the long-term effects of CDB on the environment and non-target organisms. Finally, the potential use of CDB as a lead compound for the development of new herbicides and insecticides should be explored.
Synthesemethoden
The synthesis of CDB involves the reaction between 3,4-dichlorobenzoic acid and 2-(4-chlorophenyl)-2-oxoacetic acid ethyl ester in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of CDB. The yield of CDB can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-11-4-1-9(2-5-11)14(19)8-21-15(20)10-3-6-12(17)13(18)7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBGRLWRWHYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)



![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)

![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
